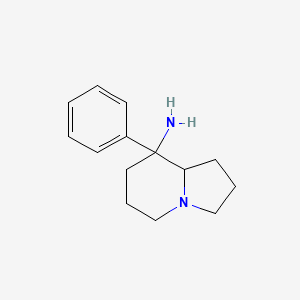

8-Phenyloctahydroindolizin-8-amine

Description

8-Phenyloctahydroindolizin-8-amine is a bicyclic amine derivative characterized by an indolizine core fused with a phenyl-substituted octahydro structure. This compound is synthesized via hydroamination reactions involving allylic imines or amines, as described in . The synthesis typically employs pyrrolidine as a nucleophilic catalyst, followed by reduction with NaBH₄ and purification via silica gel chromatography, yielding a 76% isolated product . Structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Properties

CAS No. |

1363405-30-4 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

8-phenyl-2,3,5,6,7,8a-hexahydro-1H-indolizin-8-amine |

InChI |

InChI=1S/C14H20N2/c15-14(12-6-2-1-3-7-12)9-5-11-16-10-4-8-13(14)16/h1-3,6-7,13H,4-5,8-11,15H2 |

InChI Key |

ROECKPIOTAYTTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CCCN2C1)(C3=CC=CC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and analytical distinctions between 8-Phenyloctahydroindolizin-8-amine and related compounds:

*Yield estimated based on analogous procedures in .

Key Research Findings

Reactivity and Stability

- 8-Phenyloctahydroindolizin-8-amine exhibits enhanced stability compared to azetidine-containing analogs (e.g., Compound 9) due to its rigid bicyclic framework, which reduces ring-opening side reactions .

- The spirocyclic dione derivatives () display lower thermal stability (evidenced by broad melting points) but superior UV-Vis absorption due to extended conjugation in benzothiazole systems .

Catalytic Requirements

- Rhodium catalysts (e.g., [(DPEphos)Rh(COD)]BF₄) are critical for synthesizing azetidine-based amines (Compound 9), whereas 8-Phenyloctahydroindolizin-8-amine requires only pyrrolidine as a Brønsted base .

Functional Group Impact

- The phenyl group in 8-Phenyloctahydroindolizin-8-amine contributes to π-π stacking interactions in crystallization, whereas the dimethylaminophenyl group in spirocyclic diones enhances electron-donating capacity for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.